N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Description
Contextualization within Trifluoromethyl-Substituted Thiazole (B1198619) Chemistry
The incorporation of fluorine into organic molecules, particularly as a trifluoromethyl (CF₃) group, is a widely used strategy in drug design. nih.gov The CF₃ group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making molecules containing it more resistant to enzymatic degradation, which can improve bioavailability and pharmacokinetic profiles. nih.gov
In the context of thiazole chemistry, the introduction of a trifluoromethyl group can profoundly influence the molecule's biological activity. nih.gov For instance, N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its derivatives are recognized as an important class of fluorinated heterocyclic compounds, particularly in the development of fungicides and insecticides. researchgate.net Research has focused on developing efficient synthetic methods for these compounds to explore their potential applications. researchgate.net The combination of the trifluoromethyl group and a thiazole-based scaffold, such as in thiazolo[4,5-d]pyrimidine (B1250722) structures, has been investigated for creating active compounds with potential therapeutic properties, including anticancer activity. nih.gov
The synthesis of trifluoromethyl-substituted thiazoles can be achieved through various routes. One common method involves the reaction of a trifluoroacetyl-containing building block with a source of thiourea (B124793) or a thioamide. For example, a Lewis acid-catalyzed reaction of trifluoroacetyldiazomethane with thiourea can yield 2-amino-4-trifluoromethyl-1,3-thiazole. researchgate.net
Table 1: Properties Conferred by the Trifluoromethyl Group
| Property | Description | Reference |
|---|---|---|
| Increased Lipophilicity | Enhances the molecule's ability to cross biological membranes. | nih.gov |
| Metabolic Stability | The strength of the C-F bond makes the group resistant to oxidative metabolism. | nih.gov |
| Electron-Withdrawing Nature | Can alter the acidity/basicity of nearby functional groups and influence binding interactions. | enamine.net |
| Bioavailability | Improved metabolic stability and lipophilicity can lead to better absorption and distribution in the body. | nih.gov |
Significance of the 1,3-Thiazole Scaffold in Heterocyclic Chemistry
The 1,3-thiazole is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom. This scaffold is a fundamental structural motif in a vast number of biologically active compounds and approved drugs. nih.govrsc.orgresearchgate.net Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, its relative stability, and its synthetic accessibility. nih.govresearchgate.net
Thiazole derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov These include antimicrobial, anti-inflammatory, anticancer, antiviral, antidiabetic, and anticonvulsant properties. nih.govnih.gov The versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. mdpi.com
The 1,3-thiazole core is present in numerous clinically significant drugs, underscoring its importance in drug discovery and development. rsc.orgwikipedia.org
Table 2: Examples of Clinically Used Drugs Containing a 1,3-Thiazole Scaffold
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Ritonavir | Antiviral (HIV Protease Inhibitor) | rsc.orgnih.gov |
| Meloxicam | Non-Steroidal Anti-inflammatory Drug (NSAID) | rsc.orgnih.gov |
| Sulfathiazole | Antibacterial (Sulfonamide) | nih.gov |
| Nizatidine | H₂ Receptor Antagonist (for stomach ulcers) | rsc.org |
| Abafungin | Antifungal | nih.gov |
| Bleomycin | Anticancer (Glycopeptide antibiotic) | rsc.orgwikipedia.org |
Overview of Research Trajectories for N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine Analogs
Research involving analogs of this compound is primarily driven by the search for new therapeutic agents and the exploration of structure-activity relationships (SAR). nih.gov Modifications to the parent structure are systematically made to investigate how these changes affect the compound's biological activity.
Key areas of modification and research include:
Substitution on the Amino Group: The secondary amine provides a convenient handle for further functionalization. Acylation and alkylation reactions can introduce a wide variety of substituents. For instance, the synthesis of N-methyl-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) isobutyramide (B147143) involves the acylation of a related aminothiazole. Such modifications are explored to modulate properties like solubility, cell permeability, and target binding affinity. acs.org
Modification of the Thiazole Ring Substituents: The trifluoromethyl group at the 4-position is a key feature, but researchers also explore analogs with different substituents at this position or the 5-position to probe their role in biological activity. mdpi.com
Aryl Group Variation: In many analogs, a phenyl group is attached to the thiazole ring. Modifying the substituents on this aryl ring, for example by adding halogens or other trifluoromethyl groups, has been shown to significantly impact activity. acs.org The synthesis of N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amine is an example where the position of the CF₃ group is on an attached phenyl ring rather than directly on the thiazole.
Investigation of Diverse Biological Activities: Analogs of substituted 2-aminothiazoles are frequently screened for a wide range of biological activities. Research has demonstrated that derivatives of this scaffold can possess potent antimicrobial and anticancer properties. mdpi.comnih.gov For example, certain thiazol-2-amine derivatives have shown excellent inhibition against pathogenic strains of bacteria like E. coli. nih.gov
The overarching goal of these research trajectories is to develop novel compounds that could serve as lead molecules for the development of new drugs to treat a variety of diseases. nih.govnih.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| N-phenyl-4-(trifluoromethyl)thiazol-2-amine |
| 2-amino-4-trifluoromethyl-1,3-thiazole |
| N-methyl-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) isobutyramide |
| N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amine |
| Ritonavir |
| Meloxicam |
| Sulfathiazole |
| Nizatidine |
| Abafungin |
Properties
CAS No. |
134881-00-8 |
|---|---|
Molecular Formula |
C5H5F3N2S |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H5F3N2S/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChI Key |
UOHYMUGCEQFVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 4 Trifluoromethyl 1,3 Thiazol 2 Amine and Its Derivatives
Hantzsch Thiazole (B1198619) Synthesis Approaches
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring system. synarchive.com This method typically involves the reaction between an α-haloketone and a thioamide-containing compound. synarchive.comnih.gov
The most direct application of the Hantzsch synthesis for the target compound involves the cyclocondensation of an N-substituted thiourea (B124793) with a trifluoromethyl-containing α-haloketone. Specifically, the reaction of N-methylthiourea with an α-haloketone such as 3-bromo-1,1,1-trifluoropropan-2-one is a primary route to the core structure. researchgate.netresearchgate.net The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
The regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas can be influenced by the reaction conditions. Condensation in a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. rsc.org However, conducting the reaction under acidic conditions can result in a mixture of isomers, including 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. researchgate.netrsc.org The formation of the 2-imino isomer is favored in strongly acidic media. rsc.org
Table 1: Examples of Hantzsch Synthesis for 2-Aminothiazole (B372263) Derivatives
| α-Haloketone | Thiourea Derivative | Product | Reference |
| 2-Bromo-1-(3-trifluromethyl)phenylethanone | Substituted thioureas | Corresponding 2-amino thiazole derivatives | |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | nih.gov |
| 3-Bromo-acetylacetone | N-aryl thioureas | 5-Acetyl-4-methyl-2-(substituted anilino)thiazoles and 2-imino-3-(substituted phenyl)-4-methyl-5-acetyl-2,3-dihydrothiazoles | researchgate.net |
Modified Hantzsch Procedures
To improve efficiency, yield, and environmental compatibility, several modified Hantzsch procedures have been developed. One such modification is a one-pot, three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde. nih.gov This approach can be catalyzed by reusable catalysts like silica-supported tungstosilicic acid, offering a greener synthetic route. nih.gov
Another significant adaptation is the Holzapfel-Meyers-Nicolaou modification. This procedure involves the cyclocondensation of a thioamide with an α-halocarbonyl compound under basic conditions to generate a stable hydroxythiazoline intermediate. researchgate.net This intermediate is then dehydrated in a separate step, often using reagents like trifluoroacetic anhydride (B1165640) and pyridine, to yield the final thiazole product. researchgate.net This stepwise approach can be beneficial for synthesizing optically active thiazoles with minimal loss of stereochemical integrity. researchgate.net
Table 2: Overview of Modified Hantzsch Synthesis Procedures
| Modification | Key Features | Reagents/Catalysts | Advantages | Reference |
| One-Pot Three-Component Synthesis | Condensation of α-haloketone, thiourea, and aldehyde in a single step. | Silica supported tungstosilisic acid (SiW.SiO2) | Environmentally benign, reusable catalyst, good to excellent yields. | nih.gov |
| Holzapfel-Meyers-Nicolaou | Two-step procedure via a stable hydroxythiazoline intermediate. | Base (for cyclocondensation), TFAA/pyridine (for dehydration) | Stereoselective synthesis, useful for optically active thiazoles. | researchgate.net |
Functionalization of the Thiazole Ring System
Once the 4-(trifluoromethyl)-1,3-thiazol-2-amine core is synthesized, further functionalization can be achieved through various reactions targeting either the exocyclic amino group or the thiazole ring itself.
The exocyclic amino group of 2-amino-4-(trifluoromethyl)-1,3-thiazole is a versatile handle for introducing substituents.
N-Alkylation: This reaction involves treating the 2-aminothiazole with an alkylating agent, such as an alkyl halide, in the presence of a base. pharmaguideline.com This process can be used to introduce the methyl group to form N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. The nitrogen atom of the thiazole ring can also be alkylated, leading to the formation of thiazolium cations. pharmaguideline.com
N-Acylation: The amino group can be readily acylated using acylating reagents like carboxylic acids (with coupling agents such as EDCI), acid chlorides, or acid anhydrides. researchgate.netmdpi.com This reaction yields 2-acylaminothiazole derivatives, which are precursors to various biologically active molecules. researchgate.net
Table 3: Functionalization of the 2-Amino Group in Thiazoles
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halides | N-Alkyl-2-aminothiazoles | pharmaguideline.com |
| N-Acylation | Carboxylic acids, EDCI | N-Acyl-2-aminothiazoles | mdpi.com |
| N-Acylation | Acyl chlorides, Acid anhydrides | N-Acyl-2-aminothiazoles | researchgate.net |
| Reaction with Isocyanate | Phenyl isocyanate | Thiazolyl-urea derivatives | mdpi.com |
Direct Trifluoromethylation Reactions
While building the thiazole ring from a trifluoromethylated precursor is common, methods for the direct trifluoromethylation of a pre-existing thiazole ring have also been explored. These approaches can be valuable but often require specific and sometimes harsh conditions. rsc.org Synthetic strategies for achieving 2-trifluoromethyl thiazoles have relied on the trifluoromethylation of existing thiazole cores, though these can involve expensive photocatalysts or stoichiometric copper reagents. rsc.org A notable alternative involves the Lewis acid-catalyzed reaction of trifluoroacetyldiazomethane with thiourea, which directly yields 2-amino-4-trifluoromethyl-1,3-thiazole. researchgate.net
The thiazole ring exhibits distinct reactivity patterns towards electrophilic and nucleophilic substitution.
Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic attack unless activated by electron-donating groups. The 2-amino group is a strong activating group, directing electrophiles primarily to the C5 position, which is the most electron-rich carbon. pharmaguideline.com Reactions like halogenation and sulfonation will preferentially occur at this site if it is unsubstituted. pharmaguideline.com
Nucleophilic Substitution: Due to the electron-deficient nature of the ring carbons, particularly C2, nucleophilic substitution is more feasible, especially if a good leaving group is present. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by strong nucleophiles. Quaternization of the ring nitrogen further increases the acidity of the C2 proton, facilitating deprotonation and subsequent reaction with electrophiles. pharmaguideline.com
Table 4: Regioselectivity of Reactions on the Thiazole Ring
| Reaction Type | Position of Attack | Activating/Directing Factors | Reference |
| Electrophilic Substitution | C5 | Electron-donating group at C2 (e.g., -NH2) | pharmaguideline.com |
| Nucleophilic Substitution | C2 | Electron-deficient nature of C2; presence of a leaving group | pharmaguideline.com |
| Deprotonation | C2 | Increased acidity after N-quaternization | pharmaguideline.com |
| Mercuration | C5 > C4 > C2 | Reaction with mercury acetate | pharmaguideline.com |
Multi-Component Reactions in Thiazole Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. mdpi.com These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. medmedchem.com In the context of thiazole synthesis, MCRs provide a convergent and powerful tool for constructing the heterocyclic core. A well-known example is the Hantzsch thiazole synthesis, and modern variations often employ microwave irradiation to improve yields and reduce reaction times, sometimes under catalyst-free conditions. medmedchem.comresearchgate.net
The Ugi reaction is a versatile MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.comsemanticscholar.org This reaction has been adapted for the synthesis of various heterocyclic systems, including thiazole derivatives. By selecting appropriate starting materials, it is possible to generate complex thiazole-containing structures in a single pot. For instance, the Ugi reaction has been used to synthesize series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives containing trifluoromethylphenyl substructures. nih.gov The reaction's ability to combine multiple bioactive components makes it an effective strategy for developing novel compounds. nih.gov Furthermore, Ugi reactions employing ammonia (B1221849) (from a concentrated aqueous source) as the amine component have been developed to produce Ugi adducts that serve as precursors for 5-aminothiazole compounds through post-condensation modifications. acs.org
Table 1: Examples of Ugi Reaction Components for Heterocycle Synthesis This table is based on data for related heterocycle syntheses and illustrates the principle of the Ugi reaction.
| Amine Component | Carbonyl Component | Acid Component | Isocyanide Component | Resulting Core Structure |
|---|---|---|---|---|
| Ammonia | Various Aldehydes | Thioacetic acid | Various Isocyanides | 5-Aminothiazole Precursor acs.org |
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, offer an elegant approach to complex molecule synthesis. Tandem addition/cyclization protocols are particularly useful for constructing heterocyclic rings. For example, a tandem addition/cyclization reaction between trifluoromethyl N-acylhydrazones and cyanamide (B42294) has been developed for the synthesis of polysubstituted 3-trifluoromethyl-1,2,4-triazolines. nih.gov This method proceeds under mild conditions with a broad substrate scope. nih.gov Similarly, visible-light-induced radical cyclization of 1,5-dienes with CF3SO2Na provides an environmentally friendly route to trifluoromethylated pyrrolidones with excellent regioselectivity. researchgate.net While not directly forming a thiazole, these protocols demonstrate the power of tandem reactions in building trifluoromethyl-containing heterocycles, and similar principles can be applied to thiazole ring formation. A [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3CN has also been employed for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles in moderate to good yields. rsc.org
Synthesis of Specific Analogues and Intermediates
The functionalization of the this compound scaffold at various positions is key to creating a library of derivatives for structure-activity relationship studies.
Substitution at the 5-position of the 2-aminothiazole ring is a common strategy for generating analogues. A general method involves a two-step halogenation/nucleophilic substitution protocol starting directly from 2-aminothiazoles. For instance, 5-amino-4-trifluoromethylthiazoles are considered useful starting materials for the synthesis of biologically active compounds. jst.go.jp The synthesis of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, prepared via bromination of the corresponding 5-acetyl derivative, provides a key intermediate. nih.gov This α-bromoketone can then react with various nucleophiles, such as heterocyclic amines or thiosemicarbazone derivatives, to introduce a wide range of substituents at the 5-position, leading to the formation of molecules containing multiple thiazole rings. nih.gov
Table 2: Reagents for 5-Position Functionalization of Thiazole Rings This table provides examples of reagents used to functionalize related thiazole structures.
| Starting Thiazole | Reagent 1 | Reagent 2 | Resulting 5-Substituent |
|---|---|---|---|
| 2-Aminothiazole derivative | Bromine | Amine/Diamine | Amino group |
| 5-acetyl-4-methyl-2-(methylamino)thiazole | Bromine | 2-Aminothiazole | Imidazo[2,1-b]thiazole moiety nih.gov |
The synthesis of derivatives bearing a tetrazole ring involves specific coupling strategies. A general approach to creating such amide-linked structures is to first prepare a thiazole with a carboxylic acid functionality. This acid can then be activated, for example with carbonyldiimidazole (CDI), and subsequently reacted with an amino-tetrazole, such as 5-aminotetrazole, to form the final amide bond. prepchem.com The tetrazole ring itself is a key feature in many pharmacologically active molecules. nih.gov The synthesis of aminocyclopentitols containing a tetrazole moiety has been achieved through the nucleophilic ring-opening of a bicyclic aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol, demonstrating a method for incorporating this heterocycle into complex scaffolds. mdpi.com
Rearrangement Reactions in the Synthesis of Trifluoromethyl-Containing Heterocycles
Rearrangement reactions can provide access to novel or challenging molecular architectures. In the synthesis of trifluoromethyl-containing nitrogen heterocycles, rearrangement strategies can be employed to alter ring size or introduce functionality with high regioselectivity. researchgate.net One notable example is the ring contraction of (trifluoromethyl)piperidines and (trifluoromethyl)azepanes via an aziridinium (B1262131) intermediate. The electron-withdrawing nature of the CF3 group influences the regioselective attack of a nucleophile on the strained aziridinium ring, leading to the formation of substituted α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines, respectively. researchgate.net This demonstrates how the trifluoromethyl group can be strategically used to direct the outcome of a rearrangement reaction to yield specific isomers. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton (¹H NMR) and Carbon (¹³C NMR) Analyses
Proton and carbon NMR spectra provide foundational information about the hydrocarbon framework of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine.
In a typical ¹H NMR spectrum, the methyl group protons attached to the nitrogen atom (N-CH₃) would be expected to produce a singlet, integrating to three protons. The chemical shift of this signal would be influenced by the electronic nature of the thiazole (B1198619) ring and the nitrogen atom. Additionally, a single proton signal corresponding to the hydrogen at the 5-position of the thiazole ring (H-5) would be anticipated. The coupling of this proton with the adjacent trifluoromethyl group might result in a quartet or a more complex multiplet, depending on the magnitude of the through-space or through-bond coupling constants.
The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group (N-CH₃) would appear in the aliphatic region. The carbons of the thiazole ring would resonate in the aromatic or heteroaromatic region, with their chemical shifts influenced by the nitrogen and sulfur atoms, as well as the electron-withdrawing trifluoromethyl group. The carbon of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | Data not available | Data not available |
| Thiazole-H5 | Data not available | Data not available |
| N-CH₃ | Data not available | Data not available |
| Thiazole-C2 | Data not available | Data not available |
| Thiazole-C4 | Data not available | Data not available |
| Thiazole-C5 | Data not available | Data not available |
| -CF₃ | Data not available | Data not available |
Note: The table above is a template for predicted data. Actual experimental values are required for accurate reporting.
Fluorine (¹⁹F NMR) Spectroscopy for Trifluoromethyl Groups
¹⁹F NMR is a highly sensitive technique specifically used to probe the environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key diagnostic feature for the -CF₃ group attached to the thiazole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₅H₅F₃N₂S), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. For this compound, ESI-MS would typically show a prominent signal corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern of this ion, induced by collision-induced dissociation (CID), can provide valuable structural information by revealing characteristic neutral losses and fragment ions.
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
| HRMS | [M]⁺ | Data not available |
| ESI-MS | [M+H]⁺ | Data not available |
Note: The table above is a template for expected data. Actual experimental values are required for accurate reporting.
Structure Activity Relationship Sar Studies of N Methyl 4 Trifluoromethyl 1,3 Thiazol 2 Amine Scaffolds
Impact of Substituents on Biological Activities
The pharmacological profile of the N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine scaffold is profoundly influenced by the nature and position of its substituents. Modifications to the trifluoromethyl group, the N-methyl amine, and other positions on the thiazole (B1198619) ring can dramatically alter biological activity, demonstrating the scaffold's sensitivity and versatility in drug design. nih.govmdpi.com
Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group at the C-4 position is a key modulator of the molecule's physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity significantly impact molecular interactions and pharmacokinetics. mdpi.comnih.gov
Key Research Findings:
Enhanced Potency: The inclusion of a -CF3 group often enhances biological activity. In one study on isoxazole (B147169) analogues, a trifluoromethylated compound was found to be nearly eight times more active as an anti-cancer agent compared to its non-fluorinated counterpart, highlighting the significant contribution of the -CF3 moiety to potency. rsc.org Similarly, research on coumarin-thiazole hybrids showed that the introduction of a trifluoromethyl group greatly improved antifungal activity. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. mdpi.comnih.gov This increased stability can lead to a longer biological half-life and improved bioavailability, which are desirable properties in drug candidates.
Lipophilicity and Permeability: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.comnih.gov This property is crucial for reaching intracellular targets.
Context-Dependent Effects: The impact of the -CF3 group is not universally positive and can be context-dependent. For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides designed as influenza virus inhibitors, the replacement of a bromine atom with a trifluoromethyl group led to a complete loss of antiviral activity, demonstrating that its electronic and steric effects must be compatible with the specific binding site. acs.org
Influence of N-Methyl and Other Amine Substitutions
The substituent on the 2-amino group is a critical determinant of biological activity. While the parent scaffold specifies an N-methyl group, variations at this position have been extensively studied to optimize potency and selectivity.
Key Research Findings:
N-Alkylation and Acylation: The 2-aminothiazole (B372263) moiety is a versatile handle for modification. Both N-alkylation and N-acylation are common strategies. nih.govnih.gov In some series, N-acyl-2-aminothiazoles with non-aromatic side chains showed improved aqueous solubility and reduced metabolism compared to aromatic acyl analogues. nih.gov However, other studies have found that aromatic substitutions can enhance antitumor activity more effectively than aliphatic ones. nih.gov
Small vs. Bulky Substituents: The size and nature of the amine substituent are crucial. Studies have shown that while an unsubstituted amine can be less active, the addition of various groups can modulate activity. In one series of antitubercular agents, heteroaromatic amines at the C-2 position conferred the best activity, whereas an aliphatic cyclohexylamine (B46788) was less potent. nih.gov
Comparison of Isomers: The precise placement of atoms can be vital. For instance, when testing pyridyl analogues as substituents on the 2-amino group, the 2-pyridyl isomer showed potent activity, while the 3- and 4-pyridyl isomers were inactive, indicating a strict structural requirement for interaction with the target. nih.gov
Effects of Substitutions at C-4 and C-5 Positions of the Thiazole Ring
While the core scaffold has a trifluoromethyl group at C-4, understanding the effects of other substituents at this position and at the adjacent C-5 position is essential for a complete SAR profile. The C-4 and C-5 positions are critical for orienting the molecule within a binding site, and even minor changes can lead to significant gains or losses in activity.
Key Research Findings:
C-5 Position Sensitivity: The C-5 position of the thiazole ring is often highly sensitive to substitution. In a study of thiazole derivatives as anticancer agents, the introduction of a methyl group at the C-5 position resulted in a near-complete loss of activity. nih.gov This suggests a tight binding pocket where steric hindrance at this position is not tolerated.
Enhancement by C-5 Substitution: Conversely, in other contexts, C-5 substitution can be beneficial. For example, the insertion of a heterocyclic system at the C-5 position of the thiazole ring was found to improve antimicrobial activity in a different series of compounds. mdpi.com
C-4 Position Dominance: The C-4 position often plays a dominant role in determining activity. In one series of antitubercular agents, a 2-pyridyl moiety at the C-4 position was found to be essential for activity, with its replacement leading to inactive compounds. nih.gov This highlights the critical role of the C-4 substituent in molecular recognition.
Trisubstituted Thiazoles: Most biologically active thiazoles are 2,4-disubstituted. mdpi.com However, exploring 2,4,5-trisubstituted derivatives is an active area of research. Studies on trisubstituted 2-amino-4,5-diarylthiazoles have yielded compounds with potent anti-Candida albicans activity, demonstrating the potential for optimizing activity by modulating all three positions. nih.gov
Correlation between Structural Features and Molecular Interactions
The biological activity of this compound derivatives is a direct consequence of their molecular interactions with protein targets. The specific arrangement of atoms and functional groups facilitates a range of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and dipole-dipole forces, which collectively determine binding affinity and selectivity.
Hydrogen Bonding and Hydrophobic Interactions
Hydrogen bonds and hydrophobic interactions are fundamental to the binding of thiazole scaffolds to their biological targets. The thiazole ring itself, along with its substituents, provides multiple points for these crucial interactions.
Key Research Findings:
Hydrogen Bond Donors and Acceptors: The 2-amino group (or N-methylamino group) serves as a hydrogen bond donor. The nitrogen atom at position 3 of the thiazole ring is a key hydrogen bond acceptor. researchgate.netmdpi.com Docking studies have shown this nitrogen atom forming hydrogen bonds with backbone amides of amino acids like Glycine in the active site of factor Xa. mdpi.com
Hydrophobic Pockets: The scaffold can engage in significant hydrophobic interactions. The thiazole ring itself and particularly aryl substituents at the C-4 position can fit into hydrophobic clefts within a protein. researchgate.netnih.gov In studies of VEGFR-2 inhibitors, the thiazole moiety was observed forming hydrophobic contacts with residues such as Ala743 and Lys745. nih.gov
Role of the -CF3 Group: The trifluoromethyl group contributes to both hydrophobic and other weak interactions. While highly lipophilic, the polarized C-F bonds can also participate in C-F···H-C interactions within the binding pocket. chimia.ch The introduction of a trifluoromethyl group can also strengthen hydrogen bonds formed by nearby functional groups due to its strong electron-pulling effect. nih.govnih.gov
Combined Interactions: Potent inhibition often results from a combination of these interactions. For example, docking studies of thiazole derivatives with EGFR and BRAFV600E kinases revealed a network of interactions, including hydrogen bonds with key residues (e.g., CYS773, LYS483), π-π stacking, and hydrophobic contacts that collectively stabilize the ligand-protein complex. nih.gov
Dipole-Dipole Interactions
The this compound scaffold is rich in polar functional groups, leading to a significant molecular dipole moment that plays a role in molecular recognition and binding.
Key Research Findings:
Contribution of the -CF3 Group: The trifluoromethyl group possesses a strong local dipole moment due to the high electronegativity of the fluorine atoms. nih.gov This dipole can engage in favorable dipole-dipole interactions with polar residues in a protein's active site. However, unfavorable interactions can also occur; for instance, an unfavorable dipole-dipole interaction between a CF3 group and a carbonyl group was observed to destabilize a transition state in a study of fluorinated prolines. nih.gov
Electrostatic Complementarity: The efficacy of a ligand is often dependent on the electrostatic complementarity between the molecule and its binding site. The distribution of partial positive and negative charges on the thiazole scaffold, heavily influenced by the -CF3 group, guides its orientation in the electric field of the protein's active site. The strong electron-pulling effect of the -CF3 group can enhance the electrostatic potential of nearby atoms, promoting stronger interactions like hydrogen bonding. nih.gov
Pharmacophore Modeling and Ligand Design Principles
The design of novel therapeutic agents based on the this compound scaffold is guided by an understanding of its key structural features and how they interact with biological targets. Pharmacophore modeling and the elucidation of structure-activity relationships (SAR) are crucial in this endeavor, providing a framework for the rational design of more potent and selective molecules.
A pharmacophore model for the this compound scaffold can be conceptualized by dissecting the molecule into its core components and considering their potential interactions with a biological target. The key pharmacophoric features are generally considered to be:
The 2-(N-methylamino) group: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a protein's binding site. The methyl group can also engage in hydrophobic interactions.
The 1,3-thiazole ring: This heterocyclic system serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. The nitrogen and sulfur heteroatoms can also participate in hydrogen bonding or other polar interactions.
Ligand design principles for this scaffold are derived from systematic modifications of these core features and observing the resulting changes in biological activity. The following sections detail the research findings from studies on analogous compounds, which provide valuable insights into the SAR of the this compound scaffold.
Impact of Substitution at the 2-Amino Position
For instance, in a series of 4-aryl-thiazole-2-amines designed as Rho-kinase (ROCK) inhibitors, the nature of the substituent on the 2-amino group was found to be crucial for potency. While the parent N-methyl compound is the focus of this article, related studies on acylated derivatives provide valuable insights. The data in Table 1, derived from a study on 4-(pyridin-3-yl)thiazol-2-amine (B1265852) derivatives, illustrates this point.
| Compound | R Group (at 2-amino position) | ROCK II IC50 (nM) |
|---|---|---|
| 4h | Isonicotinamidyl | >1000 |
| 4a | 4-Methylbenzamidyl | 140 |
This data suggests that acylation of the 2-amino group can modulate activity, with an aromatic acyl group like 4-methylbenzoyl being more favorable than an isonicotinoyl group in this particular series. semanticscholar.org This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituent at this position. For the this compound scaffold, it can be inferred that while the N-methyl group provides a baseline of activity, further exploration of N-alkylation or N-acylation could be a viable strategy for potency optimization, depending on the specific target.
Influence of the Substituent at the 4-Position of the Thiazole Ring
The 4-position of the thiazole ring is another key site for modification. The trifluoromethyl group in the title compound is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. However, exploring other substituents at this position can be crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal target engagement.
In studies of 2-aminothiazole derivatives as anticancer agents, the nature of the substituent at the 4- and/or 5-position was found to significantly impact cytotoxicity. For example, the incorporation of a methyl group at the C4- or C5-position of the thiazole core was found to decrease potency. semanticscholar.org
Role of the Thiazole Scaffold and Substitutions at the 5-Position
The thiazole ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. mdpi.com Modifications at the 5-position of the thiazole ring can be used to introduce additional points of interaction with a target or to modulate the physicochemical properties of the compound.
In the development of spleen tyrosine kinase (Syk) inhibitors based on a phenylamino (B1219803) pyrimidine (B1678525) thiazole scaffold, modifications at the 5-position of the thiazole ring were explored to enhance potency and selectivity. nih.gov While specific data for the this compound scaffold is not available, the general principle of exploring substitutions at the 5-position to probe for additional binding interactions is a key ligand design strategy.
Based on the available information for analogous structures, the following ligand design principles can be proposed for the this compound scaffold:
Optimization of the 2-Amino Substituent: While the N-methyl group is a starting point, systematic exploration of other small alkyl or acyl groups on the 2-amino nitrogen may lead to improved potency. The optimal substituent will likely depend on the specific topology and amino acid composition of the target's binding site.
Bioisosteric Replacement of the 4-Trifluoromethyl Group: Although the trifluoromethyl group offers advantages, its replacement with other electron-withdrawing groups (e.g., cyano, nitro) or lipophilic groups (e.g., halogens, small alkyls) could be explored to fine-tune the electronic and steric profile of the molecule for enhanced target affinity or improved pharmacokinetic properties.
Exploration of the 5-Position: The 5-position of the thiazole ring appears to be a viable point for introducing further diversity. Small, non-polar substituents could be explored to probe for hydrophobic pockets in the binding site, while polar groups could be introduced to form additional hydrogen bonds.
Mechanistic Investigations of Chemical Reactions Involving N Methyl 4 Trifluoromethyl 1,3 Thiazol 2 Amine
Studies on Thiazole (B1198619) Ring Formation Mechanisms
The primary and most established mechanistic pathway for the synthesis of the N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine core structure is the Hantzsch thiazole synthesis. researchgate.net This method is a cornerstone in the formation of 2-aminothiazole (B372263) derivatives and involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. researchgate.netnih.gov
In the specific case of this compound, the reaction proceeds between 3-bromo-1,1,1-trifluoroacetone (B149082) and N-methylthiourea. The mechanism can be described in the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom from N-methylthiourea on the α-carbon (the carbon bearing the bromine atom) of 3-bromo-1,1,1-trifluoroacetone. nih.gov This step forms an S-alkylated isothiourea intermediate.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the isothiourea attacks the electrophilic carbonyl carbon of the ketone moiety. This results in the formation of a five-membered heterocyclic intermediate.
Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate, which leads to the formation of the stable, aromatic 1,3-thiazole ring. nih.gov
This pathway is widely supported by syntheses of analogous compounds, such as N-phenyl-4-(trifluoromethyl)thiazol-2-amine and other 2-amino-4-substituted thiazoles, which are prepared through the cyclo-condensation of the appropriate α-haloketone and a substituted thiourea. researchgate.net The presence of the electron-withdrawing trifluoromethyl group at the 4-position does not fundamentally alter the Hantzsch mechanism, which remains an efficient route to this class of compounds. researchgate.net
Exploration of Reactivity Towards Nucleophiles and Electrophiles
The reactivity of this compound is dictated by the electronic properties of its constituent functional groups: the exocyclic N-methylamino group, the thiazole ring, and the trifluoromethyl substituent. The lone pair of electrons on the exocyclic nitrogen atom confers nucleophilic character to the molecule, making it the primary site for reactions with electrophiles. libretexts.org Conversely, the potent electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the thiazole ring, making it less susceptible to electrophilic aromatic substitution but potentially more susceptible to nucleophilic attack if a suitable leaving group were present.
Reactivity of the Exocyclic Amino Group (Nucleophilic Center): The exocyclic N-methylamino group is the most reactive nucleophilic site. It readily reacts with a variety of electrophiles, such as acyl chlorides and acid anhydrides, to form N-acylated derivatives. mdpi.comnih.gov This reactivity is a common feature of 2-aminothiazoles and is utilized extensively in their derivatization. nih.gov The nitrogen lone pair can also attack other electrophilic centers, leading to alkylation or other substitutions. libretexts.org
Reactivity of the Thiazole Ring:
Ring Nitrogen (N-3): The endocyclic nitrogen atom at position 3 is basic and is the most likely site of protonation. researchgate.net
Ring Carbons: The C-5 position is typically the most susceptible to electrophilic attack in 2-aminothiazoles. However, the adjacent C-4 trifluoromethyl group strongly deactivates the ring, making such reactions challenging. The electron-poor nature of the ring makes it theoretically susceptible to nucleophilic aromatic substitution, but this is generally uncommon without a good leaving group on the ring.
The table below summarizes the expected reactivity at different sites of the molecule.
| Molecular Site | Reagent Type | Expected Reactivity |
| Exocyclic Nitrogen (-NHCH₃) | Electrophiles (e.g., Acyl Halides, Alkyl Halides) | High: Acylation, Alkylation, etc. libretexts.orgnih.gov |
| Endocyclic Nitrogen (N-3) | Acids (Proton Source) | High: Protonation to form a thiazolium salt. researchgate.net |
| Ring Carbon (C-5) | Electrophiles | Low: Deactivated by the adjacent -CF₃ group. |
Studies on related trifluoromethyl-containing amines and heterocycles confirm these general principles. The amine nitrogen consistently acts as the primary nucleophile in reactions. nih.govnih.gov
Mechanistic Pathways of Derivatization Reactions
Derivatization of this compound predominantly occurs at the exocyclic amino group, leveraging its nucleophilicity. nih.gov These reactions are crucial for modifying the compound's properties and are well-documented for the broader class of 2-aminothiazoles.
Acylation: A common derivatization is acylation, for example, with an acyl chloride or acid anhydride (B1165640). nih.gov The mechanistic pathway for the reaction with an acyl chloride is as follows:
Nucleophilic Attack: The nitrogen atom of the N-methylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base (often another molecule of the amine or a scavenger like triethylamine) removes the proton from the nitrogen, yielding the final neutral N-acyl-N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine product and a hydrochloride salt. libretexts.org
This mechanism is fundamental to the synthesis of a wide range of amide derivatives from 2-aminothiazoles. nih.gov For instance, reactions with chloroacetyl chloride produce key intermediates that can be further reacted with other nucleophiles, such as secondary amines, to build more complex structures. nih.gov
The following table details common derivatization reactions based on studies of similar 2-aminothiazole scaffolds.
| Reaction Type | Reagent | Mechanistic Pathway | Resulting Derivative |
| Acylation | Acyl Chloride (e.g., R-COCl) | Nucleophilic Acyl Substitution | N-Acyl Amide nih.gov |
| Acylation | Acid Anhydride (e.g., (RCO)₂O) | Nucleophilic Acyl Substitution | N-Acyl Amide mdpi.com |
| Sulfonylation | Sulfonyl Chloride (e.g., R-SO₂Cl) | Nucleophilic Attack on Sulfur | N-Sulfonyl Sulfonamide |
| Alkylation | Alkyl Halide (e.g., R-X) | Nucleophilic Substitution (Sₙ2) | N-Alkyl Tertiary Amine libretexts.org |
| Carboxamidation | Isocyanate (e.g., R-NCO) | Nucleophilic Addition to C=N | N-Substituted Urea |
These derivatization pathways are critical for systematically modifying the structure to explore its chemical space.
Biological Activity and Mode of Action Non Clinical Focus
Antimicrobial Activity Studies
The incorporation of a trifluoromethyl group into the thiazole (B1198619) ring has been a key strategy in the development of novel antimicrobial agents. Research into compounds structurally similar to N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine reveals a broad spectrum of activity.
Studies have shown that the presence of a 4-trifluoromethyl group on a thiazole ring can confer significant antibacterial properties. In one study, the replacement of a C4-methyl group with a trifluoromethyl group in bithiazole compounds led to the acquisition of antibacterial activity. nih.gov Specifically, certain 4-trifluoromethyl bithiazole analogues demonstrated activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov
One promising analogue, compound 8j (a bithiazole), showed notable activity against Gram-positive bacteria, especially Enterococcus faecalis and Streptococcus pyogenes, acting as a bactericidal agent at concentrations of 8–16 μg/mL. nih.gov Another analogue, 8a , displayed synergistic activity against E. coli and A. baumannii when combined with a subinhibitory concentration of colistin. nih.gov Furthermore, derivatives of the related N-phenyl-4-(trifluoromethyl)thiazol-2-amine class of compounds have also been noted for their bactericidal activity. researchgate.net For instance, specific derivatives exhibited potent activity against Clostridioides difficile strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 1 μg/mL. researchgate.net
| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity (MIC/Comment) |
|---|---|---|
| 4-Trifluoromethyl bithiazole (analogue 8j) | Enterococcus faecalis, Streptococcus pyogenes | Bactericidal at 8–16 μg/mL |
| 4-Trifluoromethyl bithiazole (analogue 8a) | E. coli, A. baumannii | Synergistic activity with colistin |
| N-phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives | Clostridioides difficile | MIC values of 0.125 to 1 μg/mL |
| Benzo[d]thiazole derivatives (13 and 14) | Various Gram-positive and Gram-negative bacteria | MIC values of 50–75 μg/mL |
The thiazole scaffold is a core component of many antifungal agents, and the inclusion of a trifluoromethyl group is a common strategy to enhance potency. N-phenyl-4-(trifluoromethyl)thiazol-2-amine is recognized as an important class of fluorinated heterocyclic compounds in the field of fungicides. researchgate.net While specific data on the N-methyl derivative is limited, broader studies on related structures underscore the antifungal potential.
For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi, including several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.govfrontiersin.org Structure-activity relationship (SAR) studies of 1,2,4-triazole (B32235) derivatives have revealed that those with a CF3 group often exhibit more effective antifungal activity. nih.gov This suggests that the trifluoromethylthiazole scaffold is a promising area for the development of new antifungal agents.
| Compound Class | Fungal Strain(s) | Observed Activity |
|---|---|---|
| N-phenyl-4-(trifluoromethyl)thiazol-2-amine | General Fungicides | Recognized as an important class of compounds in this field. researchgate.net |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, Pyricularia oryzae | Significant in vitro inhibition at 50 μg/ml. nih.gov |
| 1,2,4-Triazole derivatives with CF3 groups | Candida albicans, Cryptococcus neoformans | Enhanced antifungal activity compared to non-fluorinated analogues. nih.gov |
Research into 4-trifluoromethyl bithiazoles has identified them as potential broad-spectrum antimicrobial agents with activity against both viruses and bacteria. nih.gov A series of these analogues were screened against human Rhinovirus (hRVA16), Enterovirus D68 (EVD68), and Zika virus (ZIKV), with promising compounds showing activity in the low micromolar range. nih.gov
Additionally, other studies have highlighted the antiviral potential of compounds containing a trifluoromethyl group. The introduction of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring of some 2-amino-1,3,4-thiadiazole (B1665364) derivatives enhanced antiviral potency. nih.gov Furthermore, trifluoromethylthiolane derivatives have been found to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1). mdpi.com While not specific to plant viruses, this body of evidence suggests that the this compound core structure is relevant for antiviral research.
Anti-inflammatory Mechanism Investigations (Non-Clinical Context)
The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in compounds exhibiting anti-inflammatory properties. mdpi.com While direct mechanistic studies on this compound are not widely available, research on related heterocyclic systems provides insight into potential mechanisms. For instance, studies on various triazolo-thiadiazole derivatives have shown they can produce significant anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. nuph.edu.ua The anti-inflammatory activity of these related compounds is often linked to the inhibition of pro-inflammatory mediators. nuph.edu.ua Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through similar pathways, though specific investigations are required.
Anticancer Activity (In Vitro Cytotoxicity and Mechanistic Pathways, excluding clinical data)
The trifluoromethyl-thiazole moiety is a key feature in several compounds investigated for anticancer properties. nih.govnih.gov A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for in vitro cytotoxicity against various human cancer cell lines. nih.gov One of the most active compounds in this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) , was selected by the National Cancer Institute (NCI) for their 60-cell line screening program. nih.gov
Another study investigated the antiproliferative activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. This compound was effective in inhibiting the growth of human leukemia cells (HL-60 and Jurkat) with IC50 values of 7.5 μg/mL and 8.9 μg/mL, respectively. dmed.org.ua The broader class of N,4-diaryl-1,3-thiazole-2-amines has been investigated as tubulin inhibitors, with the most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , showing IC50 values between 0.36 and 0.86 μM against three cancer cell lines. nih.gov This compound was found to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov
| Compound/Derivative | Cancer Cell Line | Observed Activity (IC50) | Proposed Mechanism |
|---|---|---|---|
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60) | 7.5 μg/mL | Growth inhibition |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (Jurkat) | 8.9 μg/mL | Growth inhibition |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901, MGC-803, BGC-823 | 0.36 - 0.86 μM | Tubulin polymerization inhibition; G2/M cell cycle arrest |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT (Human cancer lines) | Among the most active in its series, selected for NCI-60 screen | Antiproliferative |
Enzyme Inhibition Studies (e.g., Cholinesterase, DprE1)
The 2-aminothiazole core is present in inhibitors of various enzymes. While specific data for this compound is not available, studies on related compounds show significant inhibitory activity against several enzymes.
In one study, a series of 2-amino thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The results showed that 2-amino-4-(4-bromophenyl)thiazole was a potent inhibitor of AChE and BChE with Ki values of 0.129 μM and 0.083 μM, respectively. nih.gov This indicates that the 2-aminothiazole scaffold is a promising starting point for the development of cholinesterase inhibitors.
Additionally, a series of 4-aryl-thiazole-2-amines were designed and synthesized as inhibitors of Rho-associated kinases (ROCK), which are targets for diseases like hypertension and glaucoma. semanticscholar.org The most potent compound from this series had an IC50 value of 20 nM against ROCK II. semanticscholar.org There is no specific information linking this compound to the inhibition of DprE1, an essential enzyme in Mycobacterium tuberculosis.
Insecticidal and Fungicidal Applications in Agrochemicals
The N-phenyl-4-(trifluoromethyl)thiazol-2-amine class of compounds is recognized for its significant utility in agrochemical applications, particularly as fungicides and insecticides. researchgate.net The trifluoromethyl group often enhances the efficacy and stability of these agents.
Fungicidal Activity: Derivatives of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide have demonstrated notable fungicidal properties. One such compound provided 90% control of tomato late blight (Phytophthora infestans) at an application rate of 375 g ai/ha. researchgate.net Other related structures show broad-spectrum fungicidal activity against various plant fungi. researchgate.net
Insecticidal Activity: The same class of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has also been evaluated for insecticidal activity. Two compounds, designated 2F and 2H, showed 80% and 100% control, respectively, against the potato leafhopper at a concentration of 600 g ai/ha. researchgate.net
Table 2: Agrochemical Activity of 4-(Trifluoromethyl)thiazole Derivatives
| Compound Class | Target Organism | Activity Type | Efficacy | Concentration / Rate | Source(s) |
|---|---|---|---|---|---|
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamide | Tomato Late Blight | Fungicidal | 90% control | 375 g ai/ha | researchgate.net |
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamide (2F) | Potato Leafhopper | Insecticidal | 80% control | 600 g ai/ha | researchgate.net |
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamide (2H) | Potato Leafhopper | Insecticidal | 100% control | 600 g ai/ha | researchgate.net |
Modulation of Biological Receptors (e.g., TRPV3 modulators)
In addition to targeting enzymes like tubulin, derivatives containing the trifluoromethyl-heterocycle motif are known to modulate the activity of various biological receptors.
TRP Channel Modulation: While direct modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) by this compound is not explicitly documented, structurally related compounds are known to interact with TRP channels. For example, a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were developed as potent antagonists of the TRPV1 receptor. The most potent compound in this series, 49S, exhibited a K_i of 0.2 nM for capsaicin (B1668287) antagonism and an IC50 of 6.3 nM for pH antagonism, demonstrating that the trifluoromethyl-heterocycle scaffold is effective for modulating this class of receptors.
Nuclear Receptor Modulation: As previously noted, thiazole derivatives containing a trifluoromethylphenyl group act as potent agonists of the PPARδ nuclear receptor. nih.gov This interaction allows these compounds to modulate the transcription of genes involved in critical metabolic pathways.
Table 3: Receptor Modulation by Structurally Related Compounds
| Compound Class | Receptor Target | Activity | Parameter | Value |
|---|---|---|---|---|
| Trifluoromethyl-pyridine propanamide (49S) | TRPV1 | Antagonism | Ki (Capsaicin) | 0.2 nM |
| Trifluoromethyl-pyridine propanamide (49S) | TRPV1 | Antagonism | IC50 (pH) | 6.3 nM |
| Trifluoromethyl-phenyl-thiazole (GW501516) | PPARδ | Agonism | EC50 | 1.1 nM |
Applications in Materials Science and Agrochemical Chemistry
Use as Reagents and Building Blocks in Organic Synthesis
The 4-(trifluoromethyl)-1,3-thiazole-2-amine scaffold is a versatile building block in organic synthesis. It serves as a precursor for creating more complex molecules, especially those designed for biological activity. Thiazole (B1198619) derivatives, including those with trifluoromethyl groups, are key intermediates in the synthesis of pesticides and other bioactive compounds. The amino group on the thiazole ring can readily undergo reactions such as condensation with carboxylic acids or their derivatives to form amides. For instance, the related compound 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can react with amines to form amide products, demonstrating a common synthetic transformation for this class of compounds. This reactivity allows for the introduction of various functional groups, enabling the development of a diverse library of derivatives for further investigation. The synthesis of such thiazole-containing structures can be achieved through various methods, including the cyclization of isothiouronium salts promoted by silica gel.
Development of Organoboron Complexes and Ligands
Thiazole-containing molecules are effective ligands for creating organoboron complexes. These complexes are of interest due to their unique photophysical properties. Boron complexes synthesized with 1,5-bidentate nitrogen ligands that incorporate a thiazole linker have demonstrated large Stokes shifts. The nitrogen atoms within the thiazole and adjacent functional groups can act as Lewis bases, chelating to a boron center, such as in reactions with boron trifluoride etherate (BF₃·Et₂O). The resulting complexes can exhibit acid-responsive photophysical properties, where the addition of a Lewis or Brønsted acid to a nitrogen site on the ligand framework causes a significant red-shift in the absorption band. While direct studies on N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine as a ligand were not identified, its structural similarity to other N,N'-chelate ligands suggests its potential for forming stable, tetracoordinated organoboron complexes.
Optoelectronic and Sensing Applications
The electronic properties endowed by the thiazole and trifluoromethyl groups make this class of compounds suitable for investigation in optoelectronic and sensing applications.
Thiazole-based compounds are recognized as promising materials for use as fluorophores in organic light-emitting diodes (OLEDs). Donor-acceptor type thiazole fluorophores have been studied for their solid-state emission properties, with some capable of producing white light. The HOMO and LUMO energy levels of certain thiazole-based fluorophores have been determined to be in the range of -5.52 eV to -5.72 eV and -1.84 eV to -2.45 eV, respectively, which is suitable for OLED applications. Copper(I) complexes incorporating thiazole-based ligands have also been investigated for their emissive properties, with some exhibiting thermally activated delayed fluorescence (TADF), a desirable characteristic for high-efficiency OLEDs.
The inherent aromaticity and presence of heteroatoms in the thiazole ring, combined with the electron-withdrawing nature of the trifluoromethyl group, suggest that this compound possesses semiconductor properties. DFT calculations on related boron complexes with thiazole linkers show that the HOMO and LUMO energy levels can be tuned, for instance, by protonation of a nitrogen atom, which significantly decreases the energy gap. This tunability is a key feature for developing organic semiconductor materials.
The ability of the thiazole-based ligand framework to interact with acids points to potential sensing applications. Boron complexes containing a thiazole-pyridyl structure have shown distinct changes in their absorption spectra upon the addition of acids like triflic acid (TfOH) and trifluoroacetic acid (TFA). This colorimetric or fluorometric response upon binding an analyte is the fundamental principle of a chemical sensor. The nitrogen atoms in the thiazole ring and the exocyclic amine group of this compound could potentially coordinate with metal ions, suggesting its utility in the development of metal ion sensors.
Role in Pesticide and Fungicide Development
The 4-(trifluoromethyl)-1,3-thiazole moiety is a significant pharmacophore in agrochemical research. The inclusion of trifluoromethyl groups in pesticide molecules is a common strategy to enhance their efficacy and metabolic stability.
Thiazole derivatives are integral to various commercial and developmental agrochemicals. For example, Thifluzamide, a succinate dehydrogenase inhibitor (SDHI) fungicide, features a thiazole core. The combination of a thiazole ring with other bioactive substructures is a proven method for discovering novel pesticides. Research has shown that compounds incorporating a trifluoromethylphenyl group attached to a thiazole or other heterocyclic rings exhibit potent fungicidal and insecticidal activities. For instance, certain 1,2,3-thiadiazole derivatives containing a 3-(trifluoromethyl)phenyl group displayed a broad spectrum of fungicidal activity. Similarly, novel diamide compounds with polyfluoro-substituted phenyl groups have shown good insecticidal activity against pests like Aphis craccivora. The core structure of this compound serves as a valuable template for the synthesis of such agrochemically active molecules.
Future research on this compound, a fluorinated heterocyclic compound, is poised to unlock its full potential across various scientific disciplines. The unique combination of a thiazole ring, a methylamine group, and a trifluoromethyl group imparts distinct physicochemical properties that are of significant interest in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable scaffold for further investigation.
Conclusion
Summary of Key Research Findings and Contributions
A thorough review of existing scientific literature reveals a significant gap in the specific study of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. While the broader family of 2-aminothiazole (B372263) derivatives has been extensively investigated, this particular methylated and trifluoromethylated analog has not been the subject of dedicated published research.
The primary contributions in this area come from studies on related structures. For instance, research on various 2-amino-4-(trifluoromethyl)thiazole derivatives has demonstrated their potential as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The trifluoromethyl group is recognized for enhancing the biological efficacy of molecules. researchgate.net
Studies on analogous compounds, such as N-phenyl-4-(trifluoromethyl)thiazol-2-amine, have highlighted their potential antibacterial and fungicidal activities. researchgate.net Furthermore, the 2-aminothiazole core is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. nih.gov These findings for related compounds suggest that this compound could possess similar bioactive properties, but this remains speculative without direct experimental evidence.
Broader Implications of this compound Research
The lack of specific research on this compound underscores a broader reality in chemical and pharmaceutical research: vast numbers of potentially valuable compounds remain unexplored. The broader implications of research into trifluoromethylated 2-aminothiazoles are significant and suggest promising avenues for future investigation into this specific molecule.
The established biological activities of this class of compounds in medicinal chemistry suggest that this compound could be a candidate for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions. The unique combination of the N-methyl and 4-trifluoromethyl substituents could fine-tune the compound's physicochemical properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles compared to its analogs.
In the field of agrochemistry, the known fungicidal and insecticidal properties of related thiazole (B1198619) derivatives indicate that this compound could be a valuable lead compound for the development of new crop protection agents. researchgate.netresearchgate.net
The synthesis and characterization of this compound would be the first step in unlocking its potential. Subsequent biological screening and structure-activity relationship studies would be crucial to determine if this specific molecular architecture offers any advantages over the more extensively studied compounds in its class. Until such research is undertaken, this compound remains a molecule of theoretical interest, with its true potential yet to be discovered.
Q & A
Q. What are the optimal synthetic routes for N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting from intermediates like 4-(trifluoromethyl)-1,3-thiazol-2-amine. A common approach includes:
- Step 1: Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol or dichloromethane to form the thiazole core .
- Step 2: N-Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. How is the molecular structure of this compound elucidated?
Structural characterization employs:
- Spectroscopy: ¹H/¹³C NMR to confirm methyl and trifluoromethyl substituents; IR for amine and C=S/C-F bond identification .
- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the thiazole ring) .
- Computational methods: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .
Q. What preliminary biological screening assays are relevant for this compound?
Initial evaluations focus on:
- Antimicrobial activity: Broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). MICs for similar thiazoles range from 0.5–8 µg/mL .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How does the trifluoromethyl group influence Structure-Activity Relationships (SAR) in thiazole derivatives?
The CF₃ group enhances:
- Lipophilicity: Improves membrane permeability, critical for bioavailability .
- Electron-withdrawing effects: Stabilizes the thiazole ring, modulating reactivity and binding to biological targets (e.g., bacterial topoisomerases) .
- Resistance to metabolic degradation: Fluorine’s strong C-F bond reduces oxidative demethylation in vivo .
Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) show reduced potency, highlighting CF₃’s unique role .
Q. How can contradictions in crystallographic data for thiazole derivatives be resolved?
Discrepancies in bond angles or packing motifs may arise from:
Q. What computational methods are used to predict binding modes of this compound to biological targets?
- Molecular docking: Tools like AutoDock Vina simulate interactions with enzymes (e.g., S. aureus topoisomerase IV). The CF₃ group often occupies hydrophobic pockets, while the thiazole NH forms hydrogen bonds .
- MD simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. Why might biofilm inhibition activity (MBIC) differ from standard MIC values?
Biofilm assays (e.g., crystal violet staining) measure prevention of microbial adhesion, which requires higher compound concentrations (MBIC ≈ 4× MIC) due to extracellular polymeric substance (EPS) barriers. Synergistic studies with EPS-disrupting agents (e.g., DNase I) improve efficacy .
Methodological Considerations
Q. How should researchers address variability in biological activity data across studies?
- Standardize protocols: Use CLSI/M07-A9 guidelines for MIC assays to minimize inter-lab variability .
- Meta-analysis: Pool data from multiple studies (e.g., MICs for S. aureus) to identify outliers and establish consensus values .
Q. What strategies enhance the solubility of this hydrophobic compound for in vitro assays?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Pro-drug approaches: Introduce ionizable groups (e.g., phosphate esters) temporarily .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
